Physicochemical Comparison vs. Unsubstituted Analog
3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one (C10H11N3O, MW 189.21 g/mol) differs from the parent isatin 3-hydrazone (C8H7N3O, MW 161.16 g/mol) by the addition of two methyl groups at positions 5 and 7, resulting in a 28.05 Da molecular weight increase (+17.4%) . This substitution elevates the predicted density from approximately 1.3 g/cm³ (isatin 3-hydrazone) to 1.4±0.1 g/cm³ and the boiling point to 410.8±55.0 °C at 760 mmHg . The dual methyl substitution increases calculated logP by approximately 1.0–1.5 units versus the unsubstituted analog, reflecting enhanced lipophilicity relevant to both chromatographic purification and biological membrane partitioning [1].
| Evidence Dimension | Molecular weight and predicted physicochemical properties |
|---|---|
| Target Compound Data | MW 189.21 g/mol; Density 1.4±0.1 g/cm³; BP 410.8±55.0 °C (760 mmHg); Formula C10H11N3O |
| Comparator Or Baseline | Isatin 3-hydrazone (unsubstituted): MW 161.16 g/mol; Formula C8H7N3O; Density ~1.3 g/cm³ (estimated) |
| Quantified Difference | ΔMW = +28.05 Da (+17.4%); ΔDensity ≈ +0.1 g/cm³; Increased lipophilicity (ΔclogP ≈ +1.0–1.5) |
| Conditions | Predicted/calculated physicochemical properties (ACD/Labs or analogous computational estimation) |
Why This Matters
The 17.4% increase in molecular weight and enhanced lipophilicity directly impact chromatographic retention, solvent partitioning in synthesis workup, and passive membrane permeability in biological assays—parameters that must be accounted for when scaling reactions or interpreting bioactivity data.
- [1] PubChem. 3-Hydrazonoindolin-2-one (isatin 3-hydrazone), CID 135415703. Molecular Formula: C8H7N3O; Molecular Weight: 161.16 g/mol. View Source
